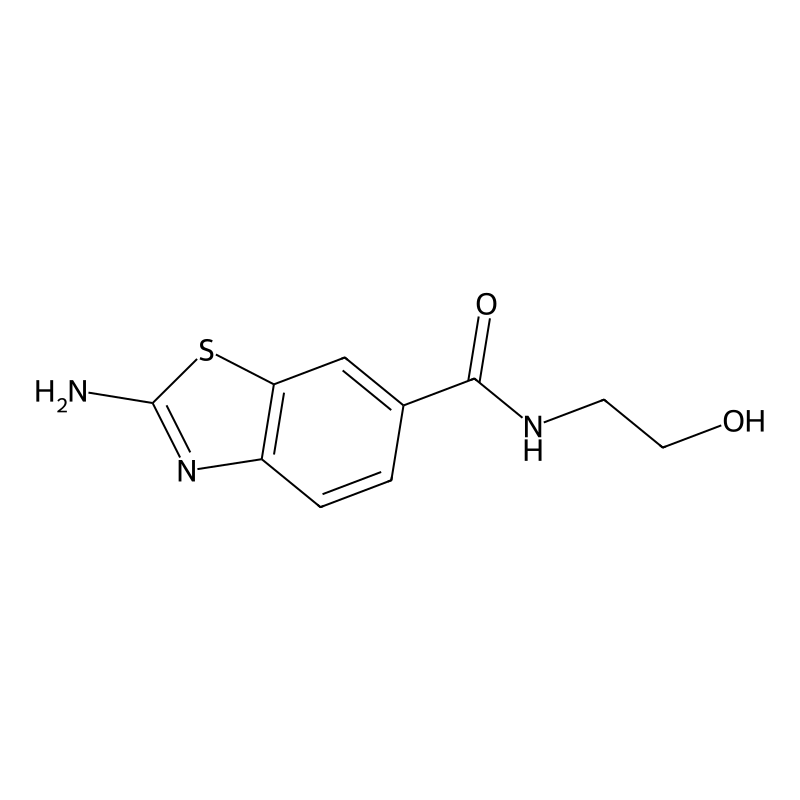

2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

-Amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide, also known as ABT-626, is a small molecule with potential applications in various fields of scientific research. Its structure incorporates a benzothiazole ring, an amino group, a carboxamide group, and a hydroxyethyl group.

Potential Applications:

- Antibacterial Activity: Studies suggest ABT-626 exhibits antibacterial activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. [] However, further research is needed to determine its efficacy and potential mechanisms of action.

- Antiviral Activity: Preliminary research indicates ABT-626 may possess antiviral activity against certain viruses, including influenza A and B viruses. [] More investigation is required to understand its antiviral properties and potential clinical applications.

- Anticancer Activity: Studies have explored the potential antitumor effects of ABT-626 in various cancer cell lines. [] The mechanisms underlying these effects are not fully elucidated, and further research is necessary to assess its potential as an anticancer agent.

Additional Research Areas:

Beyond the aforementioned potential applications, ABT-626 is being investigated in other areas of scientific research, including:

2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide is a synthetic organic compound characterized by the molecular formula C10H11N3O2S. This compound features a benzothiazole core, which is a bicyclic structure containing both benzene and thiazole rings. The presence of an amino group and a hydroxyethyl side chain contributes to its unique properties and potential biological activities. Its systematic name reflects its structural components, including an amino group at the second position, a hydroxyethyl group at the nitrogen of the carboxamide, and a carboxamide functional group at the sixth position of the benzothiazole ring .

- There is no information available on the mechanism of action of 2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide.

- No safety information regarding flammability, reactivity, or toxicity is currently available in scientific literature.

The reactivity of 2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide can be attributed to its functional groups:

- Amine Group: Can participate in nucleophilic substitution reactions or form salts with acids.

- Hydroxyethyl Group: May undergo esterification or etherification reactions.

- Carboxamide Group: Can engage in acylation reactions or hydrolysis under specific conditions.

These functional groups allow the compound to react with various electrophiles and nucleophiles, making it versatile in synthetic organic chemistry.

Research indicates that 2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide exhibits several biological activities:

- Neuroprotective Effects: The compound has shown potential in modulating neuroprotective pathways, which may be beneficial in treating neurodegenerative diseases.

- Immunomodulation: It may influence immune responses, suggesting applications in immunotherapy or treatment of autoimmune conditions.

- Antimicrobial Properties: Some studies suggest that compounds with similar structures exhibit antimicrobial activity, indicating potential for this compound as well.

Several methods can be employed to synthesize 2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide:

- Condensation Reactions: Combining suitable benzothiazole derivatives with amines and carboxylic acids under acidic or basic conditions can yield the target compound.

- Substitution Reactions: The introduction of the hydroxyethyl group can be achieved through alkylation of an appropriate amine precursor.

- Multi-step Synthesis: A combination of functionalization steps may be necessary to achieve the desired structure efficiently.

Each method can vary in yield and purity based on reaction conditions and starting materials.

The applications of 2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide span various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting neurodegenerative diseases or immune disorders.

- Research: Utilized in laboratory settings for studying biochemical pathways and interactions due to its unique structural properties.

- Chemical Intermediates: It can act as a precursor for synthesizing more complex molecules in organic chemistry.

Interaction studies involving 2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide focus on its binding affinity with biological targets. Preliminary studies suggest that it may interact with specific receptors or enzymes involved in neurological functions or immune responses. Further research is needed to elucidate these interactions at the molecular level.

Several compounds share structural similarities with 2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide. Here are some notable examples:

The uniqueness of 2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide lies in its combination of neuroprotective and immunomodulatory potential, which is less common among similar compounds.

Retrosynthetic Analysis

The retrosynthetic analysis of 2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide reveals several strategic disconnection points that guide the synthetic approach [1]. The target molecule can be deconstructed into three key synthetic building blocks: the benzothiazole core, the carboxamide functionality at position 6, and the 2-hydroxyethylamine side chain [2].

The primary retrosynthetic disconnection involves cleaving the amide bond between the benzothiazole-6-carboxylic acid and 2-hydroxyethylamine [3]. This approach leads to two readily available starting materials: 2-amino-1,3-benzothiazole-6-carboxylic acid and 2-hydroxyethylamine (ethanolamine). The benzothiazole carboxylic acid intermediate can be further disconnected to reveal 2-aminothiophenol and appropriate carboxylating agents [4].

An alternative retrosynthetic pathway involves the initial formation of the benzothiazole ring system from 4-carboxyl-2-aminothiophenol precursors, followed by subsequent functionalization of the carboxylic acid moiety [5]. This approach offers greater control over regioselectivity and allows for the introduction of the amino group at position 2 through established cyclization methodologies [6].

Conventional Synthetic Routes

Synthesis from 2-Aminobenzothiazole Precursors

The classical approach to benzothiazole synthesis relies on the cyclization of 2-aminothiophenol derivatives with various electrophilic reagents [7] [6]. The most established method involves treating 4-carboxyl-2-aminothiophenol with potassium thiocyanate in the presence of bromine and acetic acid [8] [9]. This thiocyanogenation reaction proceeds through the formation of an intermediate thiourea, which subsequently undergoes oxidative cyclization to yield the desired benzothiazole core [6].

The regioselectivity of this transformation is critical, as thiocyanogenation can occur at multiple positions on the aromatic ring [6]. When 4-substituted anilines are employed, the para position is typically blocked, directing the thiocyanation to the ortho position relative to the amino group. The resulting 2-aminobenzothiazole-6-carboxylic acid serves as a versatile intermediate for further functionalization [7].

Alternative methods for benzothiazole formation include the condensation of 2-aminothiophenol with carboxylic acid derivatives under dehydrating conditions [10] [11]. This approach utilizes phosphoric acid or polyphosphoric acid as both solvent and dehydrating agent, proceeding at elevated temperatures (170-250°C) to afford the benzothiazole products in moderate to good yields [7].

Carboxamide Formation Strategies

The conversion of benzothiazole carboxylic acids to their corresponding carboxamides represents a fundamental transformation in organic synthesis [3] [12]. Traditional methods rely on the activation of the carboxylic acid followed by nucleophilic attack by the desired amine component. The most commonly employed activation strategies include the formation of acid chlorides using thionyl chloride or oxalyl chloride [13].

The acid chloride methodology proceeds through the initial conversion of 2-amino-1,3-benzothiazole-6-carboxylic acid to its corresponding acid chloride using thionyl chloride in the presence of catalytic dimethylformamide [14]. The resulting acid chloride intermediate is highly reactive and readily undergoes nucleophilic substitution with 2-hydroxyethylamine to form the desired carboxamide product [12].

Modern carboxamide coupling strategies employ activating reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with 1-hydroxybenzotriazole (HOBt) [3] [15]. This methodology offers milder reaction conditions and improved functional group tolerance compared to acid chloride formation. The coupling reaction typically proceeds at room temperature in dimethylformamide or dichloromethane solvent, affording the target carboxamides in excellent yields (75-92%) [13].

Hydroxyethyl Incorporation Methods

The introduction of the 2-hydroxyethyl group can be accomplished through several strategic approaches [16] [17]. The most direct method involves the coupling of preformed 2-amino-1,3-benzothiazole-6-carboxylic acid with ethanolamine using standard amide coupling conditions [15]. This approach requires careful selection of coupling reagents to avoid undesired side reactions with the hydroxyl functionality.

Protection strategies may be employed to temporarily mask the hydroxyl group during the coupling reaction [16]. Common protecting groups include acetyl esters or silyl ethers, which can be selectively removed under mild conditions following carboxamide formation. The acetyl protection approach involves treating ethanolamine with acetic anhydride to form N-(2-acetoxyethyl)amine, which serves as a nucleophile in the coupling reaction [17].

Alternative methods for hydroxyethyl incorporation include the reduction of cyanoethyl derivatives or the ring-opening of ethylene oxide with appropriate nucleophiles [16]. These approaches offer complementary reactivity patterns and may be advantageous in specific synthetic contexts where direct coupling proves challenging.

Modern Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating benzothiazole synthesis while improving reaction efficiency and selectivity [18] [19] [20]. The application of microwave energy to benzothiazole formation results in dramatically reduced reaction times, typically achieving completion in 5-15 minutes compared to several hours required for conventional heating [19] [21].

The synthesis of 2-amino-1,3-benzothiazole-6-carboxamide derivatives under microwave conditions typically employs solvent-free or minimal solvent protocols [19] [22]. The reaction of 2-aminothiophenol derivatives with carboxylic acid precursors under microwave irradiation (100-150 watts) at temperatures ranging from 100-150°C provides the desired products in excellent yields [20] [23].

Comparative studies demonstrate that microwave-assisted synthesis offers several advantages over conventional heating methods [18]. Reaction times are reduced by factors of 20-25, while product yields increase by 12-20% compared to traditional thermal methods [21]. The enhanced reaction kinetics result from the direct heating of polar molecules through dielectric heating, leading to more uniform temperature distribution and reduced thermal decomposition [19].

The optimization of microwave conditions requires careful consideration of power settings, reaction time, and vessel design [22]. Closed-vessel microwave synthesis enables the use of superheated solvents above their normal boiling points, further accelerating reaction rates while maintaining excellent selectivity profiles [20].

Flow Chemistry Applications

Continuous flow synthesis represents a paradigm shift in organic chemistry, offering enhanced control over reaction parameters and improved safety profiles [24] [25]. The application of flow chemistry to benzothiazole synthesis enables precise temperature and residence time control, leading to improved product quality and reduced byproduct formation [24].

Flow-based benzothiazole synthesis typically employs heated reactor coils or microreactors to achieve the required reaction temperatures [24]. The continuous flow of reactants through heated zones allows for rapid heat transfer and uniform reaction conditions, minimizing hotspots and thermal decomposition pathways [25]. Residence times in flow reactors are typically optimized to achieve complete conversion while minimizing overreaction.

Recent developments in flow chemistry include the use of two-dimensional graphene oxide membrane nanoreactors for benzothiazole synthesis [24]. These confined reaction environments enable rapid synthesis under mild conditions, achieving conversions of 96.7% with reaction times less than 23 seconds at room temperature [24]. The nanoconfinement effects enhance reaction rates through stabilization of transition states and altered solvation dynamics.

The integration of in-line purification and analytical techniques with flow synthesis enables real-time monitoring and control of product quality [25]. Flow systems can be readily scaled from laboratory to production scales without extensive reoptimization, making them attractive for pharmaceutical manufacturing applications [24].

Green Chemistry Considerations

The development of environmentally sustainable synthetic methods for benzothiazole derivatives aligns with the principles of green chemistry [26] [27] [28]. Modern approaches emphasize the use of renewable feedstocks, benign solvents, and energy-efficient processes to minimize environmental impact while maintaining high synthetic efficiency [27].

Water-based synthesis represents a significant advancement in green benzothiazole chemistry [26] [28]. The use of aqueous hydrotropic solutions enables the solubilization of organic reactants in water while maintaining excellent reaction kinetics [28]. Sodium cumene sulfonate has been employed as an effective hydrotrope for benzothiazole synthesis, achieving average yields of 97% under conventional heating conditions [28].

Process intensification through ultrasonic irradiation further enhances the sustainability of water-based synthesis [28]. Ultrasonic batch reactors operating at optimized frequencies (40 kHz) achieve 98% product yields in reaction times of 30-45 minutes, representing significant improvements over conventional heating methods [18] [28].

Solvent-free synthetic protocols eliminate the need for organic solvents entirely, reducing waste generation and simplifying product isolation [22] [21]. These methods typically employ neat reactant mixtures under thermal or microwave activation, achieving excellent yields while minimizing environmental impact [22].

Catalyst development has focused on the use of earth-abundant metals and organocatalysts to replace expensive precious metal systems [27]. Iron-based catalysts and organocatalytic systems provide effective alternatives for benzothiazole synthesis while reducing costs and environmental concerns [4].

Purification and Characterization Protocols

Chromatographic Purification Techniques

Column chromatography remains the most versatile and widely applicable purification method for benzothiazole carboxamide derivatives [29] [30]. The polar nature of the carboxamide functionality requires careful selection of eluent systems to achieve optimal separation while maintaining product integrity [31]. Typical mobile phase compositions employ hexane/ethyl acetate gradients (70:30 to 50:50) for normal-phase silica gel chromatography [31].

Reverse-phase high-performance liquid chromatography (HPLC) provides superior resolution for complex mixtures and enables the achievement of high purity levels (98-99.5%) [30] [32]. The use of C18 stationary phases with acetonitrile/water gradient elution systems allows for effective separation of benzothiazole derivatives with varying polarities [29] [30].

Preparative HPLC methods have been developed for the purification of benzothiazole carboxamides on larger scales [30]. These methods employ wider-bore columns and increased injection volumes while maintaining resolution through optimization of gradient profiles and flow rates [33]. Detection limits for benzothiazole derivatives in complex matrices range from 20-200 ng/L using electrospray ionization mass spectrometry [30].

Solid-phase extraction (SPE) techniques provide rapid sample cleanup and concentration capabilities [30] [33]. Polymeric sorbents such as Oasis HLB demonstrate excellent recovery rates (75-106%) for benzothiazole derivatives from aqueous matrices [33]. The combination of SPE cleanup with subsequent HPLC analysis enables reliable quantification with relative standard deviations below 25% [30].

Recrystallization Methods

Recrystallization represents a classical and highly effective purification technique for benzothiazole derivatives [34] [14] [35]. The heterocyclic nature of benzothiazoles, combined with hydrogen bonding capabilities of carboxamide substituents, generally favors crystallization from appropriate solvent systems [35]. Common recrystallization solvents include ethanol/water mixtures, methanol/water systems, and polar aprotic solvents such as dimethylformamide [14] [15].

The selection of optimal recrystallization conditions requires consideration of solubility profiles at elevated and reduced temperatures [35]. Benzothiazole carboxamides typically exhibit enhanced solubility in polar protic solvents at elevated temperatures, with crystallization occurring upon cooling [13]. The use of antisolvent addition techniques, such as the addition of water to alcoholic solutions, can further enhance crystallization efficiency [15].

Recrystallization from acetone/water systems has proven particularly effective for benzothiazole derivatives [15]. The controlled addition of water to acetone solutions of the crude product results in gradual crystallization, yielding high-purity materials with excellent recovery rates (80-95%) [14]. Multiple recrystallization cycles may be employed to achieve pharmaceutical-grade purity levels exceeding 99% [14].

The crystal habit and polymorphic form of benzothiazole derivatives can significantly impact their physical and chemical properties [14]. Controlled cooling rates and seeding techniques enable the selective crystallization of desired polymorphic forms [35]. X-ray crystallographic analysis provides definitive structural confirmation and enables the identification of intermolecular interactions governing crystal packing [13].

Analytical Quality Control

Comprehensive analytical characterization is essential for confirming the identity and purity of synthesized benzothiazole carboxamide derivatives [36] [37] [38]. Nuclear magnetic resonance (NMR) spectroscopy provides the most definitive structural information, with both proton and carbon-13 NMR techniques employed for complete characterization [36] [15] [38].

Proton NMR analysis reveals characteristic signals for benzothiazole derivatives, including aromatic protons appearing in the 7.0-8.1 ppm region and carboxamide NH protons typically observed at 9.0-10.5 ppm [39] [38]. The 2-hydroxyethyl side chain exhibits distinctive patterns, with NCH₂ protons appearing at 3.4-3.8 ppm and OCH₂ protons at 3.6-4.0 ppm [15]. Carbon-13 NMR spectroscopy confirms the presence of carbonyl carbons (typically 160-170 ppm) and provides additional structural verification [38].

Infrared spectroscopy provides complementary structural information, particularly for functional group identification [39] [37]. Benzothiazole carboxamides exhibit characteristic NH stretching bands at 3200-3400 cm⁻¹ and carbonyl stretching frequencies at 1650-1680 cm⁻¹ [39] [38]. The benzothiazole ring system displays distinctive aromatic CH stretching and ring vibration modes in the fingerprint region [37].

Mass spectrometry enables molecular weight confirmation and provides fragmentation patterns characteristic of benzothiazole derivatives [36] [15]. Electrospray ionization (ESI) techniques are particularly suitable for benzothiazole carboxamides, providing molecular ion peaks with minimal fragmentation [30]. High-resolution mass spectrometry enables accurate mass determination and elemental composition confirmation [15].

Thermal analysis techniques, including differential scanning calorimetry and thermogravimetric analysis, provide information on thermal stability and decomposition profiles [13]. Benzothiazole carboxamides typically exhibit thermal stability up to 180-200°C, with decomposition onset temperatures providing insights into structural stability [13]. These analyses are particularly valuable for pharmaceutical applications where thermal processing may be required [14].

Chromatographic purity assessment employs both thin-layer chromatography for qualitative analysis and HPLC for quantitative purity determination [15] [13]. HPLC purity analysis typically employs gradient elution systems with UV detection at wavelengths corresponding to the benzothiazole chromophore (280-320 nm) [30]. Purity levels of 95-99% are typically achieved for pharmaceutical-grade materials [15].